BAY-179

Mitochondrial Complex I OXPHOS Inhibition Species Cross-Reactivity

Translational oncology requires consistent cross-species target engagement to bridge preclinical models. BAY-179 delivers balanced IC50 values across human (79 nM), mouse (38 nM), rat (27 nM), and dog (47 nM) complex I, eliminating species-specific dose adjustments. Key advantages: • >379-fold selectivity over complexes II-V (IC50 >30 µM) ensures clean, complex I-specific phenotypes • Oral bioavailability of 76-80% with rat T1/2 6.2 h IV supports reliable in vivo dosing • Formulated as ≥98% HPLC solid; reconstitutes in CMC-Na for daily oral gavage at ≥5 mg/mL

Molecular Formula C23H21N5OS
Molecular Weight 415.5 g/mol
Cat. No. B10819848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-179
Molecular FormulaC23H21N5OS
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=NC(=CS2)C3=CC4=CC=CC=C4O3)CC5=NC6=C(N5)C=CC=N6
InChIInChI=1S/C23H21N5OS/c1-2-6-19-16(4-1)12-20(29-19)18-14-30-23(26-18)15-7-10-28(11-8-15)13-21-25-17-5-3-9-24-22(17)27-21/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,24,25,27)
InChIKeyJOCPQSJABURDDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY-179 Compound Overview


BAY-179 is a potent, selective, and species cross-reactive small-molecule inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), identified through a high-throughput screen and comprehensive lead optimization program at Bayer [1]. It functions as a chemical probe tool compound for investigating the biological relevance of complex I inhibition in cancer indications, with demonstrated activity against human, mouse, rat, and dog complex I enzymes [2]. BAY-179 belongs to the OXPHOS inhibitor class and was specifically optimized to balance potency with metabolic stability for in vivo applications [1].

Why BAY-179 Substitution Fails


Generic substitution among mitochondrial complex I inhibitors is not scientifically defensible due to substantial differences in species cross-reactivity, respiratory chain selectivity profiles, and in vivo suitability parameters. While several complex I inhibitors exist as research tools, their IC50 values vary dramatically across species (e.g., IACS-010759 shows murine complex I IC50 of 1.1 nM versus human complex I IC50 of approximately 10-100 nM range in cellular assays) [1]. Additionally, compounds such as mubritinib were originally mischaracterized as HER2 inhibitors before their complex I activity was identified, underscoring the importance of well-validated, purpose-built tool compounds [2]. BAY-179 was explicitly optimized to provide balanced potency across human, mouse, rat, and dog species while maintaining selectivity over respiratory chain complexes II-V, making it uniquely suitable for translational studies that cannot be replicated with alternative complex I inhibitors [3].

BAY-179 Quantitative Evidence


Species Cross-Reactive Complex I Inhibition

BAY-179 exhibits potent and balanced inhibition of mitochondrial complex I across four relevant preclinical species, enabling translational studies without species-specific potency gaps. In direct enzyme assays, BAY-179 shows IC50 values of 79 nM (human), 38 nM (mouse), 27 nM (rat), and 47 nM (dog) [1]. In contrast, IACS-010759 demonstrates a murine complex I IC50 of 1.1 nM but shows significantly higher IC50 values (approximately 10-100 nM range) in human complex I cellular assays, creating a species-dependent potency differential [2]. BAY 87-2243, another Bayer complex I inhibitor, shows HIF-1 inhibition with IC50 of 0.7 nM in reporter assays but lacks the comprehensive species cross-reactivity data established for BAY-179 [3].

Mitochondrial Complex I OXPHOS Inhibition Species Cross-Reactivity

Respiratory Chain Selectivity Profile

BAY-179 demonstrates clean selectivity within the mitochondrial respiratory chain, a critical parameter for interpreting complex I-specific phenotypes. In biochemical bovine OxPhos activity assays, an analog of BAY-179 showed no meaningful inhibition of respiratory chain complexes II, III, IV, and V at concentrations up to 30 µM [1]. For context, this selectivity margin exceeds 300-fold relative to the human complex I IC50 (79 nM). In comparison, BAY 87-2243 was evaluated only against complex III and showed no effect, but comprehensive selectivity data across complexes II, IV, and V were not reported in the primary characterization [2]. IACS-010759 is described as a selective complex I inhibitor, but published selectivity margins against other respiratory chain complexes have not been systematically quantified in the primary literature [3].

Mitochondrial Respiratory Chain OXPHOS Selectivity Off-Target Profiling

In Vitro Metabolic Stability

BAY-179 was optimized during lead development specifically to balance potency with metabolic stability, resulting in moderate to good in vitro metabolic stability (Fmax of 81% in hepatocyte assays) [1]. The discovery program explicitly prioritized this parameter after initial hits demonstrated inadequate metabolic stability for in vivo applications [1]. In contrast, GSK'963, a RIPK1 inhibitor, exhibits lower metabolic stability compared to its optimized successor GSK'547, with the latter showing a 400-fold improvement in mouse pharmacokinetic oral exposure . While direct metabolic stability values for BAY 87-2243 and IACS-010759 in comparable hepatocyte assays are not published, BAY-179's Fmax of 81% provides a benchmark that supports its designation as an in vivo-suitable tool compound [1].

Metabolic Stability Hepatocyte Clearance In Vivo Tool Compound

Rat Pharmacokinetic Profile

BAY-179 demonstrates favorable pharmacokinetic properties in rat, supporting its use as an in vivo tool compound. Following intravenous administration at 0.4 mg/kg, BAY-179 exhibits clearance of 0.4 L/h/kg, volume of distribution of 2.2 L/kg, and terminal half-life of 6.2 hours, with an AUC of 3.1 kg·h/L [1]. Oral administration at 0.8 mg/kg yields bioavailability of 76-80% [1][2]. In comparison, GSK'963 showed limited oral exposure in mouse, necessitating the development of GSK'547 which achieved a 400-fold improvement in mouse oral exposure . IACS-010759 was advanced to Phase I clinical trials but exhibited a narrow therapeutic index with emergent dose-limiting toxicities including elevated blood lactate, highlighting the challenges of translating complex I inhibition [3].

Pharmacokinetics Oral Bioavailability In Vivo Dosing

Cellular Antiproliferative Activity

BAY-179 demonstrates potent cellular target engagement and antiproliferative activity in human lung cancer cells. In H1299 human lung cancer cells, BAY-179 inhibits proliferation with IC50 values of 33 nM (CellTiter-Glo ATP assay) and 79 nM (cellular ATP kit HTS assay) [1]. These cellular IC50 values align closely with the biochemical human complex I IC50 of 79 nM, indicating efficient cellular penetration and on-target activity. For context, BAY 87-2243 shows HIF-1 inhibition with IC50 of 0.7 nM in HCT-116 reporter cells, but comparative cellular proliferation IC50 data in the same H1299 lung cancer model are not available, preventing direct potency comparison in identical cellular contexts [2].

Cancer Cell Proliferation Lung Cancer ATP Depletion

Solubility and Formulation

BAY-179 exhibits practical solubility characteristics for both in vitro and in vivo applications. In DMSO, BAY-179 achieves solubility of approximately 5 mg/mL (12.03 mM) , with alternative sources reporting up to 62.5 mg/mL (150.42 mM) under optimized conditions [1]. For oral in vivo dosing, BAY-179 can be formulated as a homogeneous suspension in CMC-Na at ≥5 mg/mL . For intravenous or intraperitoneal administration requiring clear solutions, BAY-179 can be prepared using a co-solvent system of 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline, achieving ≥2.08 mg/mL (5.01 mM) solubility [2]. These formulation options exceed the minimum solubility requirements for typical preclinical dosing paradigms.

Compound Solubility In Vivo Formulation Preclinical Dosing

BAY-179 Preclinical Applications


Cross-Species Translational Oncology Studies

Researchers conducting translational oncology studies that span multiple preclinical species should select BAY-179 due to its balanced potency across human (79 nM), mouse (38 nM), rat (27 nM), and dog (47 nM) complex I enzymes [1]. This species cross-reactivity eliminates the need for species-specific dose adjustments and ensures consistent target engagement when comparing efficacy and toxicity data across rodent models and human cell-based assays. Alternative complex I inhibitors such as IACS-010759 exhibit significant species-dependent potency variation (murine IC50 1.1 nM versus human cellular IC50 in 10-100 nM range), complicating cross-species data interpretation [2].

In Vivo Rodent Efficacy Studies

Investigators planning in vivo efficacy studies in rodent cancer models should utilize BAY-179 based on its demonstrated oral bioavailability of 76-80% and favorable rat PK profile (T1/2 6.2 h IV, AUC 3.1 kg·h/L at 0.4 mg/kg IV) [1]. The compound can be formulated as an oral homogeneous suspension in CMC-Na at ≥5 mg/mL, enabling convenient and reproducible daily oral dosing [2]. The moderate to good metabolic stability (Fmax 81%) [1] supports sustained systemic exposure, reducing the risk of PK-related experimental failure common to less stable complex I inhibitors.

Mitochondrial Phenotyping with Selective Complex I Inhibition

Scientists investigating mitochondrial biology and requiring clean, complex I-specific phenotypes should select BAY-179 given its demonstrated selectivity over respiratory chain complexes II, III, IV, and V (IC50 > 30 µM for each) [1]. This >379-fold selectivity window relative to human complex I IC50 (79 nM) minimizes confounding effects from inhibition of downstream electron transport chain components. This selectivity profile is particularly critical for mechanistic studies aiming to dissect complex I-specific contributions to mitochondrial metabolism, ROS production, and cellular energetics.

Chemical Probe Target Validation Studies

Investigators using chemical probes to validate complex I as a therapeutic target should prioritize BAY-179, which was specifically developed and characterized as a chemical probe tool compound for this purpose [1]. BAY-179's designation as a Chemical Probes Portal-listed tool compound, combined with its comprehensive in vitro and in vivo characterization, supports its use in target validation studies that require well-annotated, selective, and in vivo-suitable small molecules [2]. The concordance between biochemical IC50 and cellular proliferation IC50 (33-79 nM in H1299 lung cancer cells) confirms on-target cellular activity [2].

Technical Documentation Hub

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